(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine

Chiral resolution Enantiopure building block Stereospecific synthesis

(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine (CAS 884603-39-8) is an enantiopure (R)-configured α-trifluoromethyl-substituted benzylic amine with the molecular formula C13H18F3N and molecular weight 245.28 g/mol. It belongs to the phenylalkylamine class and features a para-trifluoromethyl phenyl ring linked to a 4-methylpentyl aliphatic chain at the chiral α-carbon bearing the primary amine.

Molecular Formula C13H18F3N
Molecular Weight 245.28 g/mol
CAS No. 884603-39-8
Cat. No. B3293124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine
CAS884603-39-8
Molecular FormulaC13H18F3N
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C13H18F3N/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9,12H,3,8,17H2,1-2H3/t12-/m1/s1
InChIKeyUYCLWAPCXBUSGP-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine (CAS 884603-39-8): Procurement-Relevant Identity and Structural Class


(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine (CAS 884603-39-8) is an enantiopure (R)-configured α-trifluoromethyl-substituted benzylic amine with the molecular formula C13H18F3N and molecular weight 245.28 g/mol [1]. It belongs to the phenylalkylamine class and features a para-trifluoromethyl phenyl ring linked to a 4-methylpentyl aliphatic chain at the chiral α-carbon bearing the primary amine . The compound is supplied as a research-grade building block at purities of 95% to 98% by multiple vendors, with storage recommended at 2–8 °C in sealed, dry conditions . As an α-trifluoromethyl amine, it possesses the capacity to act as a metabolically resistant amide bioisostere, a property that distinguishes this scaffold class in medicinal chemistry [2].

Why (1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine Cannot Be Interchanged with Its (S)-Enantiomer or Racemate


Generic substitution of (1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine with its (S)-enantiomer (CAS 869318-89-8) or racemic mixture (CAS 1145691-25-3) is prohibited in chiral-sensitive applications because α-trifluoromethyl amines bearing stereochemistry exhibit stereochemical identity that has important consequences on molecular potency and target recognition [1]. While the computed achiral physical properties—boiling point, density, and lipophilicity (XLogP3 = 3.7)—are identical between enantiomers , their biological interactions with chiral targets such as enzymes, receptors, and transporters can diverge substantially, as demonstrated across the α-CF3 amine pharmacophore class where enantiopurity is a critical determinant of activity [1]. Furthermore, the racemate introduces compositional uncertainty that confounds structure–activity relationship (SAR) interpretation and regulatory reproducibility in GLP/GMP environments .

Quantitative Differentiation Evidence for (1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine vs. Closest Analogs


Stereochemical Configuration: (R)-Enantiomer vs. (S)-Enantiomer (CAS 869318-89-8) and Racemate (CAS 1145691-25-3)

The target compound is the single (R)-enantiomer, defined by the Cahn–Ingold–Prelog configuration at the α-carbon (C-1) of the benzylic amine. The (S)-enantiomer (CAS 869318-89-8) and racemic mixture (CAS 1145691-25-3) share identical computed achiral properties—predicted boiling point 275.1±35.0 °C, density 1.082±0.06 g/cm³, and XLogP3 = 3.7 —but differ fundamentally in their interaction with chiral environments. In the α-trifluoromethyl amine pharmacophore class, stereochemical identity has been demonstrated to critically influence molecular potency; for example, odanacatib (a benzylic α-CF3 amine advanced to Phase III trials) derives its activity from a specific enantiomeric configuration [1]. Procurement of the defined (R)-enantiomer ensures reproducible stereochemical input for asymmetric synthesis, chiral chromatography method development, and stereospecific biological assays.

Chiral resolution Enantiopure building block Stereospecific synthesis

Lipophilicity Modulation: Impact of the α-Trifluoromethyl Group on Physicochemical Profile

The target compound's computed XLogP3 value of 3.7 [1] reflects the combined lipophilic contribution of the para-trifluoromethyl phenyl ring and the 4-methylpentyl chain. In the α-trifluoromethyl amine class, the CF3 group decreases amine basicity compared to the non-fluorinated analogue: the predicted pKa of the target compound is 8.78±0.10 . For context, the corresponding non-fluorinated α-methyl benzylamine analog (i.e., replacement of CF3 with CH3) would be expected to exhibit a pKa approximately 1–2 log units higher based on the linear correlation between increasing fluoride substitution at the α-position and decreasing amine basicity established for the ethylamine to trifluoroethylamine series [2]. This pKa shift alters the protonation state at physiological pH and influences hydrogen-bonding capacity, membrane permeability, and off-target binding profiles.

Lipophilicity Physicochemical property Drug-likeness

Structural Differentiation from (R)-1-[4-(Trifluoromethyl)phenyl]pentylamine (CAS 869318-97-8): Impact of the 4-Methyl Branch

The target compound bears a 4-methyl substituent on the pentyl chain (forming an isopentyl group), distinguishing it from the linear pentyl analog (R)-1-[4-(trifluoromethyl)phenyl]pentylamine (CAS 869318-97-8, C12H16F3N, MW 231.26) . The additional methyl branch increases molecular weight (245.28 vs. 231.26 g/mol) and topological polar surface area (TPSA = 26.0 Ų for the target vs. 26.0 Ų for the linear analog) while conceivably altering molecular shape, conformational flexibility, and lipophilic surface area. In medicinal chemistry, alkyl chain branching has been shown to modulate metabolic stability (by shielding oxidative sites) and target binding (through altered van der Waals contacts) [1], though no direct comparative biological data are available for this specific pair.

Structure–property relationship Branching effect Lipophilicity

Amide Bioisostere Potential: α-Trifluoromethyl Amine as a Metabolically Resistant Surrogate

The α-trifluoromethyl amine motif present in the target compound has been established in the medicinal chemistry literature as a bioisostere for the amide functional group [1]. Unlike amides, which are susceptible to proteolytic cleavage, the sp³-hybridized α-carbon of the CF3 amine renders it resistant to enzymatic hydrolysis [1]. The F3C–C–N bond angle (approximately 120°) and the C–F dipole orientation mimic the geometry and electronic character of the amide carbonyl [2]. While no direct stability data exist for this specific compound, the class-level evidence indicates that α-trifluoromethyl amines can exhibit improved metabolic stability and Caco-2 permeability compared to their N-methyl amide counterparts [3]. This bioisosteric property is a key differentiator from non-fluorinated benzylic amines, which lack this amide-mimetic capability and are more basic (pKa ~9.5–10 vs. 8.78 for the target) .

Amide bioisostere Metabolic stability Peptidomimetic

Vendor Purity Specifications: Lot-Release Purity Data vs. Industry Baselines

Commercially available batches of the target compound are supplied at defined purities: 95.0% (Fluorochem, Cat. F431940) and 98% (Leyan, Cat. 1747382) . The racemic mixture (CAS 1145691-25-3) is listed at 95%+ , and the (S)-enantiomer (CAS 869318-89-8) is offered at ≥98% . The 98% purity tier available for the (R)-enantiomer from Leyan meets a common threshold for building block use in medicinal chemistry (≥97% by HPLC/GC). Storage conditions are specified as sealed in dry, 2–8 °C , reflecting the compound's classification as an amine that may be susceptible to CO2 absorption and oxidative degradation over time.

Purity Quality control Procurement specification

Research and Industrial Application Scenarios for (1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine (CAS 884603-39-8)


Enantiopure Chiral Building Block for Asymmetric Synthesis of α-Trifluoromethyl Amine Drug Candidates

The defined (R)-stereochemistry of this compound makes it suitable as a chiral building block for constructing enantiopure α-trifluoromethyl amine-containing drug candidates, such as peptidomimetics employing the α-CF3 amine as an amide bioisostere [1]. The (R)-configuration ensures stereochemical homogeneity in downstream synthetic steps, which is critical for SAR studies in programs targeting stereosensitive biological targets (e.g., odanacatib-like cathepsin K inhibitors) [1].

Chiral Chromatography Method Development and Enantiomeric Purity Reference Standard

With known (R)-stereochemistry and distinct InChI stereodescriptor (/t12-/m1/s1) [2], this compound can serve as a reference standard for developing chiral HPLC or SFC methods to separate the (R)- and (S)-enantiomers. The XLogP3 of 3.7 and predicted pKa of 8.78 [2] provide starting parameters for method optimization, while the compound's availability at 98% purity supports its use as a system suitability standard.

Fluorinated Fragment Library Component for 19F NMR-Based Screening

The trifluoromethyl group provides a sensitive 19F NMR probe for fragment-based drug discovery (FBDD) campaigns. The compound's molecular weight (245.28 Da) and XLogP3 (3.7) fall within fragment-like chemical space [2], and the single CF3 resonance enables straightforward detection of ligand–target binding in 19F NMR competition experiments without spectral overlap complications common to multi-fluorinated fragments.

Late-Stage Functionalization Substrate for C–N and C–C Bond Formation Method Development

As a primary benzylic amine with the α-position substituted by both CF3 and a branched alkyl chain, this compound presents a sterically and electronically distinct substrate for developing new N-arylation, N-alkylation, or reductive amination methodologies. The trifluoromethyl group's electron-withdrawing effect (predicted pKa 8.78) modulates amine nucleophilicity compared to non-fluorinated analogs, enabling exploration of reactivity boundaries in Pd-catalyzed or photoredox-mediated transformations.

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